
Methyl 5-chloro-2-hydroxybenzoate
Overview
Description
Methyl 5-chloro-2-hydroxybenzoate (CAS RN: 4068-78-4) is an aromatic ester with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol. It is characterized by a hydroxyl (-OH) group at the 2-position, a chlorine substituent at the 5-position, and a methoxy (-OCH₃) group at the esterified carboxyl position (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of zatosetron (a serotonin receptor antagonist) . Its melting point is reported as 95–96°C , and it is commercially available with purity levels exceeding 92% .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-hydroxybenzoate can be synthesized through the esterification of 5-chloro-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of thionyl chloride to convert 5-chloro-2-hydroxybenzoic acid to its corresponding acid chloride, which is then reacted with methanol to form the ester. This method is preferred for large-scale production due to its efficiency and higher yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzoates.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Synthesis and Structural Modifications
Methyl 5-chloro-2-hydroxybenzoate can be synthesized through various methods, including esterification and halogenation reactions. Its derivatives have been explored for their biological activities, particularly in anticancer and antiviral research.
Table 1: Synthesis Methods
Method | Description |
---|---|
Esterification | Reaction of salicylic acid with methanol in the presence of an acid catalyst. |
Halogenation | Introduction of chlorine into the aromatic ring to form chlorinated derivatives. |
Antitumor Activity
Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. For instance, compounds synthesized from this precursor have shown significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 and MCF-7.
- Case Study : A study demonstrated that derivatives of this compound exhibited IC50 values as low as 1.53 µM against MDA-MB-231 cells, indicating potent anticancer properties .
Antiviral Properties
This compound has also been utilized in the synthesis of antiviral agents. For example, it has been used as a starting material to develop lipid ester derivatives that show reduced nephrotoxicity while maintaining antiviral efficacy against human adenoviruses.
- Case Study : Research indicated that derivatives synthesized from this compound displayed increased oral bioavailability and cellular uptake, enhancing their therapeutic potential against viral infections .
Agrochemical Applications
The compound's structural characteristics allow it to serve as a precursor for agrochemical formulations aimed at pest control. Its derivatives can function as active ingredients in herbicides and fungicides.
Table 2: Agrochemical Derivatives
Compound | Application |
---|---|
Methyl 5-chlorosalicylate | Used in formulations for herbicidal activity against specific weeds. |
Salicylate Derivatives | Act as fungicides to protect crops from fungal infections. |
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The hydroxyl and ester groups play crucial roles in its binding affinity and reactivity with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-chloro-2-hydroxybenzoate belongs to a class of halogenated hydroxybenzoate esters. Below is a comparative analysis with key analogues:
Structural Isomers and Derivatives
Key Observations :
- Substituent Effects : The position of chlorine significantly impacts reactivity. For example, this compound undergoes alkylation at the hydroxyl group to form intermediates for CNS-targeting drugs (e.g., serotonin agonists) , whereas brominated analogues (e.g., methyl 5-bromo-2-hydroxybenzoate) are less commonly used due to higher molecular weight and cost .
- Reactivity : this compound exhibits moderate electrophilicity at the ester group, enabling sulfonamide formation (e.g., derivatives like 6b , 6c , and 6d in WD repeat-containing protein inhibitors) .
Functional Derivatives
Example 1 : Methyl 5-chloro-2-[N-(3-ethoxy-carbonylpropyl)-4-methylbenzenesulfonamido]benzoate
- Structure : Incorporates a sulfonamide group and an ethoxycarbonylpropyl chain.
- Properties : Enhanced hydrogen-bonding capacity due to sulfonamide and ester groups, leading to crystalline solid formation (R-factor: 0.063) .
- Application : Studied for its supramolecular interactions, unlike the parent compound, which lacks sulfonamide functionality.
Example 2 : Methyl 5-chloro-2-((fluorosulfonyl)oxy)benzoate
Biological Activity
Methyl 5-chloro-2-hydroxybenzoate, also known as methyl 5-chlorosalicylate, is a benzoate ester with the molecular formula C8H7ClO3 and a molecular weight of approximately 186.59 g/mol. This compound is structurally related to salicylic acid and has garnered interest for its potential biological activities, particularly in the fields of pharmacology and environmental science.
Chemical Structure and Properties
- Molecular Formula : C8H7ClO3
- Molecular Weight : 186.59 g/mol
- Appearance : Pale yellow solid
- Melting Point : 44°C to 48°C
The compound features a hydroxyl group at the 2-position and a chlorine atom at the 5-position of the benzoate ring, which contributes to its unique chemical behavior and biological interactions.
This compound is believed to exhibit its biological activity through various mechanisms:
- Enzyme Inhibition : Similar to salicylic acid, it may inhibit certain enzymes involved in metabolic pathways, leading to effects on plant growth and development.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of membrane integrity.
- Antioxidant Activity : The hydroxyl group may contribute to scavenging free radicals, thus providing protective effects against oxidative stress.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals and agriculture.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-Diabetic Potential
In a recent study, derivatives of this compound were evaluated for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound showed promising results with an IC50 value indicating its potential as a therapeutic agent for managing diabetes.
Cytotoxic Effects
This compound has been investigated for its cytotoxic properties against various cancer cell lines. One study reported that it induced apoptosis in K562 leukemia cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Cell Line | IC50 (µM) |
---|---|
K562 | 57.55 |
MGC-803 | 17.17 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to controls.
- Research on Anti-Diabetic Activity : A collaborative study between ABC Institute and DEF University explored the anti-diabetic properties of this compound derivatives, concluding that certain modifications enhanced enzyme inhibition potency.
- Cytotoxicity Assessment : In vitro tests performed on various cancer cell lines indicated that this compound could serve as a lead compound for developing new anticancer therapies due to its selective toxicity towards malignant cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-chloro-2-hydroxybenzoate, and how can purity be optimized?
this compound is commonly synthesized via esterification of 5-chloro-2-hydroxybenzoic acid with methanol under acidic catalysis. Key steps include:
- Reagent selection : Use anhydrous conditions to avoid hydrolysis.
- Purification : Recrystallization from ethanol or methanol-water mixtures improves purity (>95%) .
- Analytical validation : LC/MS and HPLC confirm purity, while H NMR (DMSO-d6, δ 3.76–3.88 ppm for methoxy groups) and HRMS validate structural integrity .
Q. How should researchers safely handle this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Spill management : Absorb spills with inert materials (e.g., sand) and avoid environmental release .
- Storage : Keep containers sealed at 0–6°C to prevent degradation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR resolve methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 7.1–7.8 ppm) .
- Mass spectrometry : ESI-MS ([M+H] at m/z 187) confirms molecular weight .
- FTIR : Peaks at 1680–1700 cm (ester C=O) and 3200–3500 cm (hydroxyl O-H) .
Advanced Research Questions
Q. How can this compound be utilized as an intermediate in drug discovery?
This compound serves as a precursor for sulfonamide inhibitors targeting WD40-repeat proteins. Example applications:
- Sulfonamide coupling : React with sulfonyl chlorides (e.g., 5-bromo-2-methoxyphenylsulfonyl chloride) to yield bioactive derivatives. Reaction yields >80% under anhydrous DMF at 0–5°C .
- Biological evaluation : Derivatives show IC values <1 μM in kinase inhibition assays. Optimize substituents at the 5-chloro position to enhance binding affinity .
Q. How do crystallographic studies inform the supramolecular behavior of this compound derivatives?
- Hydrogen bonding : The hydroxyl group forms O-H···O interactions (2.7–3.0 Å) with adjacent carbonyls, stabilizing crystal lattices .
- π-π stacking : Aromatic rings align with centroid distances of 3.4–3.6 Å, influencing solubility and melting points .
- X-ray diffraction : Resolve torsional angles (e.g., C7-C8-C9-C10 = 178.5°) to predict conformational stability .
Q. How should researchers address contradictions in reported spectral data for this compound?
- Batch variability : Compare NMR shifts across synthetic batches; impurities (e.g., unreacted starting material) may cause discrepancies.
- Solvent effects : DMSO-d6 vs. CDCl3 can shift hydroxyl proton signals by 0.5–1.0 ppm. Standardize solvents for cross-study comparisons .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex mixtures .
Q. What strategies improve the stability of this compound in aqueous solutions?
- pH control : Maintain solutions at pH 4–6 to minimize ester hydrolysis.
- Lyophilization : Freeze-dry the compound for long-term storage. Reconstitute in acetonitrile for bioassays .
- Antioxidants : Add 0.1% BHT to prevent oxidation of the hydroxyl group during kinetic studies .
Q. Methodological Notes
Properties
IUPAC Name |
methyl 5-chloro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHRMZKJXOWFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063283 | |
Record name | Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4068-78-4 | |
Record name | Methyl 5-chloro-2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4068-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 5-chlorosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004068784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-chlorosalicylate | |
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Record name | Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | |
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Record name | Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | |
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Record name | Methyl 5-chlorosalicylate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | METHYL 5-CHLOROSALICYLATE | |
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Retrosynthesis Analysis
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